ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
CAS No.: 384835-92-1
Cat. No.: VC6274969
Molecular Formula: C14H17N3O3
Molecular Weight: 275.308
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 384835-92-1 |
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Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.308 |
IUPAC Name | ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3 |
Standard InChI Key | DDLNBTLDLFUKNK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N |
Introduction
Chemical Identity and Structural Features
Basic Molecular Characteristics
Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes:
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A 4-methoxybenzyl group at the N1 position, contributing to lipophilicity and steric bulk.
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An ethyl carboxylate moiety at the C4 position, enhancing solubility in organic solvents.
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An amino group at the C5 position, enabling participation in nucleophilic reactions .
Table 1: Key Chemical Identifiers
Synthesis and Optimization
Two-Step Condensation Reaction
The synthesis involves a two-step protocol:
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Formation of Hydrazine Intermediate: (4-Methoxybenzyl)hydrazine hydrochloride reacts with triethylamine in ethanol to generate the free hydrazine base .
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Cyclization with Ethyl (Ethoxymethylene)Cyanoacetate: The hydrazine intermediate condenses with ethyl (ethoxymethylene)cyanoacetate under reflux, forming the pyrazole ring via nucleophilic addition and cyclization .
Table 2: Synthesis Conditions and Yield
Parameter | Value | Source |
---|---|---|
Solvent | Ethanol | |
Temperature | Room temperature (Step 1); Reflux (Step 2) | |
Reaction Time | 0.5 hours (Step 1); Overnight (Step 2) | |
Yield | 92% |
Physicochemical Properties
Solubility and Stability
While experimental data for this specific compound are sparse, analogous pyrazoles exhibit:
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Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylate group.
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Stability under ambient conditions but susceptibility to hydrolysis under strongly acidic or basic conditions .
Spectral Characterization
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IR Spectroscopy: Expected peaks include at ~3300 cm (amine) and at ~1700 cm (ester) .
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NMR: NMR signals for the methoxy group ( 3.8 ppm), aromatic protons ( 6.8–7.3 ppm), and ethyl group ( 1.3–4.3 ppm) .
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